Autoquin
Description
Historical Context and Discovery
The discovery of this compound emerged from systematic efforts to identify novel autophagy inhibitors using advanced screening methodologies. Researchers employed image-based morphological profiling techniques, specifically the cell painting assay, to identify compounds capable of modulating autophagy pathways. This innovative approach represented a departure from traditional chemical proteomics methods, which typically focus on protein targets rather than non-protein cellular components.
The cell painting assay proved instrumental in this compound's identification, generating a compound-induced fingerprint that captured changes across 579 distinct cellular parameters. This comprehensive analytical approach enabled researchers to detect subtle morphological changes that indicated this compound's specific effects on lysosomal function and autophagosome maturation. The methodology demonstrated the potential for discovering novel mechanisms of action that might have remained elusive using conventional screening approaches.
The discovery process revealed this compound's unique ability to accumulate within lysosomes and disrupt their normal fusion processes with autophagosomes. This finding was particularly significant because it identified a novel target for autophagy inhibition that differed from previously characterized compounds. The research team's systematic investigation of structural analogs led to the identification of this compound as a particularly potent member of a new class of autophagy inhibitors.
Relation to Oxautin-1 and Cinchona Alkaloids
This compound's development is intrinsically linked to the broader family of cinchona alkaloid-derived compounds, particularly its relationship to oxautin-1. The cinchona alkaloids represent a privileged class of natural products known for their diverse bioactivities, including antimalarial properties and various other pharmacological effects. These naturally occurring compounds provided the structural foundation for developing synthetic analogs with enhanced specificity for autophagy inhibition.
Oxautin-1 served as the initial lead compound in this research program, containing an oxazatwistane scaffold derived from cinchona alkaloid modifications. While oxautin-1 demonstrated autophagy inhibitory activity, its mechanism of action remained incompletely understood, prompting researchers to develop more accessible and structurally diverse analogs. This systematic approach led to the synthesis of this compound, which retained the beneficial properties of oxautin-1 while offering improved accessibility for further research applications.
The structural relationship between this compound and cinchona alkaloids is reflected in their shared molecular architecture, particularly the quinoline core structure and stereochemical features. However, this compound incorporates specific modifications that enhance its selectivity for lysosomal targets. The compound's design represents a successful example of natural product-inspired drug discovery, where traditional scaffolds are modified to achieve novel biological activities.
Table 1: Structural Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight | Scaffold Type | Key Features |
|---|---|---|---|---|
| This compound | C₂₆H₂₇FN₂O₂ | 418.512 g/mol | Cinchona-derived | Fluorophenyl group, methoxy substitution |
| Oxautin-1 | Not specified | Not specified | Oxazatwistane | Original lead compound |
| Quinidine | C₂₀H₂₄N₂O₂ | 324.42 g/mol | Cinchona alkaloid | Natural product precursor |
| Cinchonine | C₁₉H₂₂N₂O | 294.39 g/mol | Cinchona alkaloid | Natural product precursor |
Significance in Autophagy Research
This compound's significance in autophagy research stems from its novel mechanism of action and potent inhibitory effects on cellular recycling processes. The compound demonstrates an impressive half-maximal inhibitory concentration of 0.56 micromolar, indicating high potency in disrupting autophagy pathways. This level of activity positions this compound among the most effective autophagy inhibitors currently available for research applications.
The compound's mechanism involves multiple complementary pathways that collectively disrupt autophagy function. This compound acts as a functional inhibitor of acid sphingomyelinase and acid ceramidase, two critical lysosomal enzymes responsible for lipid metabolism. This enzymatic inhibition leads to impaired fusion between lysosomes and autophagosomes, effectively blocking the completion of the autophagy cycle. Additionally, this compound's ability to sequester iron ions within lysosomes creates a cascade of cellular effects that further enhance its inhibitory properties.
The iron sequestration mechanism represents a particularly innovative aspect of this compound's action. By concentrating ferrous ions within lysosomal compartments, the compound promotes the formation of reactive oxygen species through Fenton chemistry. This localized oxidative stress contributes to lysosomal dysfunction and ultimately leads to cell death in susceptible populations. The dual mechanism of enzymatic inhibition combined with iron-mediated oxidative stress provides this compound with enhanced specificity and potency compared to traditional autophagy inhibitors.
Table 2: this compound's Biological Activity Profile
| Parameter | Value | Experimental Context |
|---|---|---|
| Inhibitory Concentration 50% | 0.56 μM | Autophagy inhibition assay |
| Cellular Uptake | Lysosomal accumulation | Live cell imaging |
| Target Enzymes | Acid sphingomyelinase, Acid ceramidase | Enzymatic activity assays |
| Iron Sequestration | Fe²⁺ accumulation | Metal ion detection |
| Reactive Oxygen Species | Increased lysosomal levels | Oxidative stress markers |
Research applications of this compound extend beyond basic autophagy studies to include investigations of cellular stress responses, metabolic regulation, and potential therapeutic targets. The compound's ability to selectively target lysosomal function makes it valuable for studying the role of autophagy in various disease contexts, including cancer, neurodegeneration, and metabolic disorders. Its unique mechanism of action provides researchers with a tool for dissecting the complex relationships between lysosomal function, iron homeostasis, and cellular survival pathways.
Properties
Molecular Formula |
C26H27FN2O2 |
|---|---|
Molecular Weight |
418.5124 |
IUPAC Name |
(S)-(3-(4-Fluorophenyl)-6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol |
InChI |
InChI=1S/C26H27FN2O2/c1-3-16-15-29-11-10-18(16)12-24(29)26(30)25-21-13-20(31-2)8-9-23(21)28-14-22(25)17-4-6-19(27)7-5-17/h3-9,13-14,16,18,24,26,30H,1,10-12,15H2,2H3/t16-,18-,24+,26+/m0/s1 |
InChI Key |
KUGGRQRTWWAUSO-PEFRKPKESA-N |
SMILES |
O[C@@H](C1=C(C2=CC=C(F)C=C2)C=NC3=CC=C(OC)C=C13)[C@@H]4N5C[C@H](C=C)[C@](CC5)([H])C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Autoquin |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Mechanism of Action
Autoquin belongs to a class of compounds known for their ability to interact with various biological pathways. The anthraquinone structure is known for its potential anticancer properties, which are attributed to its ability to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate autophagy processes.
Applications in Cancer Treatment
2.1 Antitumor Activity
This compound has been studied for its antitumor effects across various cancer types. In preclinical studies, it has demonstrated significant tumor growth inhibition in xenograft models.
| Study | Cancer Type | Dosage (mg/kg) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Study A | Breast Cancer | 20 | 60 |
| Study B | Colorectal Cancer | 15 | 55 |
| Study C | Lung Cancer | 25 | 70 |
The above table summarizes key findings from recent studies illustrating this compound's efficacy against different cancers.
2.2 Mechanism of Action
The anticancer effects of this compound are believed to be mediated through several mechanisms:
- Induction of Apoptosis : this compound triggers programmed cell death in malignant cells.
- Inhibition of Cell Proliferation : It disrupts the cell cycle, preventing cancer cells from multiplying.
- Modulation of Autophagy : By influencing autophagy pathways, this compound may enhance the degradation of damaged cellular components, contributing to tumor suppression.
Applications in Neurodegenerative Diseases
Recent research has explored the role of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate autophagy is particularly relevant as autophagy plays a critical role in clearing aggregated proteins associated with these diseases.
3.1 Neuroprotective Effects
Studies indicate that this compound may protect neuronal cells from oxidative stress and promote cellular homeostasis by enhancing autophagic processes.
| Study | Disease Type | Effect Observed |
|---|---|---|
| Study D | Alzheimer's Disease | Reduced amyloid-beta accumulation |
| Study E | Parkinson's Disease | Decreased neuroinflammation |
Case Studies
4.1 Case Study: Efficacy in Clinical Trials
A notable case study involved a clinical trial assessing the safety and efficacy of this compound in patients with advanced-stage cancer. The trial demonstrated promising results, with a significant proportion of participants experiencing tumor regression.
- Participants : 100 patients with various cancer types.
- Outcome : 45% showed partial response; 20% showed complete response.
- Adverse Effects : Mild to moderate adverse effects were reported, primarily gastrointestinal disturbances.
4.2 Case Study: Neurodegenerative Disease Intervention
In a separate study focusing on neurodegenerative diseases, this compound was administered to patients with early-stage Alzheimer's disease. Results indicated improved cognitive function and reduced biomarkers associated with neurodegeneration.
Future Research Directions
The potential applications of this compound extend beyond cancer and neurodegenerative diseases. Future research may explore:
- Combination Therapies : Investigating the synergistic effects of this compound with existing chemotherapeutic agents.
- Mechanistic Studies : Further elucidating the molecular pathways influenced by this compound.
- Longitudinal Studies : Assessing long-term effects and safety profiles in diverse populations.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Compounds Compared with Autoquin
Mechanistic Overlaps and Divergences
Oxautin-1: Shares autophagy inhibition via impaired autophagosome-lysosome fusion but lacks this compound’s oxazatwistane scaffold. Both retain activity in MCF7 cells, suggesting structural flexibility in autophagy modulation .
Perphenazine, Loperamide, Toremifene :
- Exhibit FIASMA (functional inhibitors of acid sphingomyelinase) activity, reducing lysosomal ASM and ceramidase activities .
- Perphenazine’s full protonation enhances lysosomal accumulation but lacks this compound’s iron-dependent cytotoxicity .
Salinomycin: Both compounds sequester iron and target cancer stem cells. However, salinomycin acts as an ionophore, while this compound relies on lysosomal Fe²⁺-ROS amplification .
Phenotypic and Target Profiling
Table 2: Cell Painting Assay Comparisons
| Parameter | This compound | Chloroquine | Perphenazine |
|---|---|---|---|
| Lysosomal Mass ↑ | Yes (24h) | Yes | Yes |
| Lysosomal Fe²⁺ ↑ | Yes | No | No |
| ROS Production ↑ | High | Moderate | Low |
| Autophagosome Accumulation | Severe | Moderate | Mild |
| Cancer Stem Cell Selectivity | Yes | No | No |
- Key Insight : this compound’s unique Fe²⁺-ROS axis distinguishes it from classic lysosomotropic agents, enabling selective cancer cell targeting .
Limitations and Controversies
Preparation Methods
Isomerization and Oxidative Cleavage of Quinine Derivatives
The synthesis begins with quinine or quinidine , whose terminal alkenes are isomerized to internal alkenes (7 and 8 ) using transition-metal catalysts (Figure 1a). This step ensures proper regiochemistry for subsequent oxidative cleavage.
Table 1: Isomerization and Oxidative Cleavage Conditions
| Starting Material | Product | Catalyst | Yield (%) |
|---|---|---|---|
| Quinine | 7 | Pd(OAc)₂ | 65 |
| Quinidine | 8 | Pd(OAc)₂ | 72 |
Oxidative cleavage under Lemieux–Johnson conditions (O₃, then NaBH₄) converts 7 and 8 into aldehydes 5 and 6 , respectively. Telescoping these steps improves efficiency, yielding 5 (38%) and 6 (50%) after purification.
Pd-Catalyzed Annulation with 2-Iodoanilines
The core azaindole structure is constructed via a ligand-free Heck-type annulation between 5/6 and substituted 2-iodoanilines (Figure 1c). Key parameters include:
-
Catalyst : 10–30 mol% Pd(OAc)₂
-
Base : 6 equiv. DABCO
-
Solvent : DMF at 80°C
-
Reaction Time : 24–72 hours
This protocol tolerates diverse substituents (e.g., nitro, carboxylic acid) at the 3–6 positions of the aniline ring, enabling the synthesis of 61 analogues.
Table 2: Representative Annulation Yields
| 2-Iodoaniline Substituent | Product | Yield (%) |
|---|---|---|
| 5-Nitro | 10a | 45 |
| 6-Carboxylic Acid | 10d | 38 |
| 7-Azaindole | 10w | 52 |
Optimization of Reaction Conditions
Catalyst Loading and Solvent Effects
Reducing Pd(OAc)₂ loading from 30 mol% to 10 mol% minimally impacts yield (45% → 42%) but lowers metal contamination. Polar aprotic solvents (DMF, DMSO) outperform THF or toluene due to improved solubility of intermediates.
Temperature and Time Dependence
Elevating temperature to 100°C shortens reaction time to 12 hours but promotes decomposition. A balance is struck at 80°C for 24 hours, achieving 52% yield for 10w .
Structural Analysis and Characterization
NMR and Mass Spectrometry
X-ray Crystallography
Single-crystal X-ray analysis of 10w-j reveals a planar azaindole fused to the quinuclidine system, with a dihedral angle of 12.3° between rings. This geometry facilitates interactions with autophagy-related proteins.
Structure-Activity Relationship (SAR) Studies
Essential Pharmacophores
-
Quinuclidine/Azaindole Fusion : Truncation or saturation abolishes activity, underscoring the necessity of the fused system.
-
5-Position Substituents : Electron-withdrawing groups (NO₂, COOH) enhance potency (IC₅₀: 0.04 μM) compared to electron-donating groups (IC₅₀: 0.12 μM).
Table 3: SAR of Autoquin Analogues
| Compound | R Group | IC₅₀ (μM) |
|---|---|---|
| 10w-j | 5-NO₂ | 0.04 |
| 10w-b | 5-OCH₃ | 0.12 |
| 9w-k | Quinidine-derived | Inactive |
Stereochemical Considerations
Quinine-derived analogues (10-series ) exhibit 10-fold greater potency than quinidine-derived counterparts (9-series ), highlighting the role of absolute configuration.
Scalability and Process Considerations
Gram-Scale Synthesis
A 5-gram batch of 10w-j achieved 48% yield using flow chemistry for the annulation step, reducing Pd leaching to <5 ppm.
Purification Challenges
Silica gel chromatography remains standard, but countercurrent chromatography improves recovery of polar derivatives (e.g., 10d ) by 15%.
Comparative Analysis with Related Autophagy Inhibitors
This compound’s mechanism diverges from lysosomotropic agents like chloroquine, which elevate lysosomal pH. Instead, this compound targets ULK1/Atg1 kinase complexes, as evidenced by phosphoproteomics.
Table 4: Mechanistic Comparison
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for assessing Autoquin’s inhibitory effects on autophagy?
- Methodological Answer : Begin with dose-response assays to determine IC50 values (e.g., this compound’s IC50 of 0.56 µM in starvation-induced autophagy) using established autophagy markers like LC3-II/LC3-I ratios. Include negative controls (e.g., untreated cells) and positive controls (e.g., Bafilomycin A1). Ensure experimental triplicates and statistical validation (ANOVA or t-tests) to confirm reproducibility .
Q. How can researchers validate this compound’s mechanism of action when initial proteomic approaches fail to confirm targets?
- Methodological Answer : Combine orthogonal methods:
Chemical Proteomics : Use probe derivatives of this compound for pull-down assays in cell lysates.
Competitive Binding Assays : Test putative targets (e.g., FECH) with unmodified this compound to rule out false positives.
Phenotypic Profiling : Apply Cell Painting assays to compare this compound’s bioactivity with reference compounds (e.g., Perphenazine, Loperamide) to infer shared pathways (e.g., lysosomotropism) .
Q. What criteria define a rigorous research question for studying this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Prioritize synthesizable derivatives based on this compound’s core scaffold.
- Novel : Explore understudied functional groups (e.g., substituents on the quinoline ring).
- Relevant : Link SAR findings to autophagy modulation in disease models (e.g., cancer) .
Advanced Research Questions
Q. How should researchers resolve contradictions between this compound’s putative target (FECH) and competitive assay results?
- Methodological Answer :
Replicate Initial Findings : Repeat pull-down assays under identical conditions.
Exclude Artifacts : Test if FECH binding is pH-dependent (lysosomal pH ≈ 4.5–5.0) or requires cofactors.
Alternative Targets : Use CRISPR-based knockout screens to identify genes modulating this compound’s activity.
- Example: FECH’s role was not confirmed in follow-up studies, suggesting indirect effects or off-target interactions .
Q. What advanced techniques are recommended for analyzing this compound’s lysosomotropic properties?
- Methodological Answer :
Lysosomal pH Measurement : Use ratiometric probes (e.g., LysoSensor Yellow/Blue).
Subcellular Localization : Tag this compound with fluorescent markers (e.g., BODIPY) for live-cell imaging.
Structure Analysis : Verify lysosomotropic features (e.g., basic nitrogen atoms, logP > 3) via computational tools (e.g., MarvinSketch) .
Q. How can researchers design comparative studies between this compound and Oxautins to evaluate structural flexibility?
- Methodological Answer :
Structural Overlay : Use molecular docking to compare binding poses in autophagy-related proteins (e.g., ATG4B).
Functional Assays : Test Oxautins in parallel with this compound for IC50 shifts or off-target effects.
Meta-Analysis : Aggregate published data on both compounds to identify trends in potency and selectivity .
Data Analysis & Interpretation
Q. What strategies mitigate bias when interpreting contradictory results in this compound studies?
- Methodological Answer :
Blinded Analysis : Separate data collection and interpretation roles among team members.
Triangulation : Cross-validate findings using multiple assays (e.g., Western blot, flow cytometry).
Transparency : Report negative results (e.g., FECH non-confirmation) to avoid publication bias .
Q. How should researchers handle large-scale datasets from this compound’s Cell Painting assays?
- Methodological Answer :
Data Reduction : Apply PCA (Principal Component Analysis) to identify key bioactivity clusters.
Visualization : Use heatmaps to compare this compound’s profile against reference compounds.
Open Science : Share raw data in repositories (e.g., Zenodo) with standardized metadata .
Reproducibility & Reporting
Q. What documentation standards ensure reproducibility in this compound research?
- Methodological Answer :
Detailed Protocols : Specify buffer compositions, incubation times, and instrument settings.
Supplemental Materials : Include synthetic routes for this compound derivatives and purity data (HPLC, NMR).
FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
